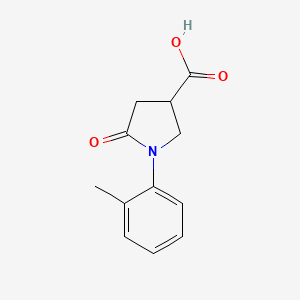

1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Biochemistry

Application Summary

This compound has been explored as a potential urease inhibitor, which is significant in the treatment of diseases caused by urease-producing bacteria.

Methods of Application

Researchers synthesized a set of thiourea hybrids containing the 1-(2-Methylphenyl)-5-oxopyrrolidine moiety and evaluated their in-vitro enzyme inhibitory activity against jack bean urease (JBU).

Results

The inhibitory activity IC50 was found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM, indicating potent anti-urease activity .

Pharmacology

Application Summary

In pharmacology, derivatives of this compound have been investigated for their antileishmanial and antimalarial activities.

Methods of Application

Hydrazine-coupled pyrazoles were synthesized, and their structures were confirmed using various analytical techniques. The compounds were then tested against Leishmania aethiopica and Plasmodium berghei.

Results

One of the compounds showed superior antipromastigote activity with an IC50 of 0.018, which was significantly more active than standard drugs .

Organic Chemistry

Application Summary

The compound’s derivatives are utilized in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds.

Methods of Application

The compound is used in palladium-catalyzed cross-coupling reactions with organoboranes under basic conditions.

Results

This method is instrumental in producing conjugated systems of alkenes, styrenes, or biaryl compounds .

Analytical Chemistry

Application Summary

In analytical chemistry, the compound’s derivatives are used for spectrophotometric determination of various substances.

Methods of Application

The compound serves as a reagent in colorimetric assays, where its interaction with the analyte produces a measurable change in absorbance.

Results

The method demonstrates high precision and accuracy for the assay of pharmaceutical substances .

Medicinal Chemistry

Application Summary

The compound is a precursor in the synthesis of small molecule inhibitors targeting cancer pathways.

Methods of Application

Derivatives of the compound are synthesized and subjected to molecular docking studies to assess their efficacy as inhibitors.

Results

The inhibitors show promise in reducing tumor progressions and combating cancer .

Environmental Science

Application Summary

Derivatives of this compound are being studied for their antimicrobial properties to enhance food safety and quality.

Methods of Application

The compound is incorporated into formulations that are tested against foodborne pathogens and spoilage microorganisms.

Results

The antimicrobial properties of these derivatives contribute to the development of natural, safe, and sustainable food preservation methods .

This analysis showcases the versatility of “1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” and its derivatives in various scientific applications, reflecting its potential in advancing research and development in multiple disciplines.

Organophosphorus Chemistry

Application Summary

This compound is used in the synthesis of tertiary phosphines, which are crucial in transition metal catalysis and organocatalysis.

Methods of Application

The synthesis involves the interaction of Grignard reagents with corresponding chlorophosphines, leading to a variety of tertiary phosphines.

Results

The process has been optimized for the synthesis of new phosphines with varied structures and properties, enhancing their application in catalysis .

Antileishmanial and Antimalarial Pharmacology

Application Summary

Derivatives of this compound have shown promising results in the treatment of leishmaniasis and malaria.

Methods of Application

Hydrazine-coupled pyrazoles were synthesized and tested against Leishmania aethiopica and Plasmodium berghei.

Results

One derivative exhibited superior antipromastigote activity with an IC50 of 0.018, outperforming standard drugs. Additionally, other derivatives showed significant inhibition effects against Plasmodium berghei with up to 90.4% suppression .

Heterocyclic Chemistry

Application Summary

The compound is involved in the creation of 1,2,4-oxadiazole derivatives, which have potential anti-inflammatory and analgesic properties.

Methods of Application

The synthesis of 1,2,4-oxadiazoles involves the reaction of benzaldehyde with malonic acid, followed by interaction with amidoxime.

Results

The resulting 3,5-disubstituted 1,2,4-oxadiazole derivatives exhibit promising pharmacological activities .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-4-2-3-5-10(8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCVJEVNUIDHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387778 | |

| Record name | 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

56617-44-8 | |

| Record name | 1-(2-Methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56617-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)